Molecular Weight and Physicochemical Property Differences vs. Fluorophenyl Analog
Compared to N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide (CAS 1091383-51-5), the target compound has a significantly lower molecular weight (246.3 vs. 340.4 g/mol) and lacks a fluorine atom, resulting in higher ligand efficiency potential for fragment-based approaches . The absence of the 4-fluorophenyl group also reduces lipophilicity (estimated XLogP3: ~1.5 vs. ~3.0 for the analog), which may confer better aqueous solubility and permeability properties [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 246.3 g/mol; estimated XLogP3 ~1.5 |
| Comparator Or Baseline | N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide (CAS 1091383-51-5); MW 340.4 g/mol; estimated XLogP3 ~3.0 |
| Quantified Difference | MW reduction of 94.1 g/mol (27.6%); estimated ΔXLogP3 ≈ -1.5 |
| Conditions | Calculated properties based on chemical structure |
Why This Matters
Lower molecular weight and lipophilicity are favored in fragment-based drug discovery and may reduce off-target binding risks, making this compound a more suitable starting point for lead optimization.
- [1] PubChem. Substance and compound property predictions. https://pubchem.ncbi.nlm.nih.gov/ (accessed via computational estimation). View Source
